![molecular formula C18H21N3O5S B5368971 3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid](/img/structure/B5368971.png)
3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid, also known as DMPSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Additionally, future directions for research on DMPSB will be discussed.
Mécanisme D'action
3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid exerts its effects through multiple mechanisms of action. In cancer cells, this compound induces apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. Additionally, this compound inhibits angiogenesis by suppressing the activity of vascular endothelial growth factor (VEGF). In the brain, this compound enhances memory and learning by modulating the activity of neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In the brain, this compound enhances memory and learning by modulating the activity of neurotransmitters. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid has several advantages for lab experiments, including its ability to induce apoptosis and inhibit angiogenesis in cancer cells, its ability to enhance memory and learning in the brain, and its potential as a drug discovery tool. However, there are also limitations to using this compound in lab experiments, including its complex synthesis process and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid. One area of research could be to investigate the potential of this compound as a therapeutic agent for cancer and neurological disorders. Additionally, further research could be conducted to optimize the synthesis process of this compound and to develop more efficient methods of producing the compound. Finally, more research could be conducted to investigate the potential side effects and toxicity of this compound at different doses.
Méthodes De Synthèse
3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid is a complex chemical compound that requires a multi-step synthesis process. The first step involves the synthesis of 3-(dimethylamino)pyridine, which is then reacted with 5-bromo-2-hydroxybenzoic acid to form 3-(6-bromo-3-pyridyl)-5-hydroxybenzoic acid. This compound is then reacted with morpholine and p-toluenesulfonyl chloride to form this compound.
Applications De Recherche Scientifique
3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been shown to enhance memory and learning by modulating the activity of neurotransmitters. Additionally, this compound has been studied for its potential as a drug discovery tool, as it can be used to screen for potential drug candidates.
Propriétés
IUPAC Name |
3-[6-(dimethylamino)pyridin-3-yl]-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-20(2)17-4-3-13(12-19-17)14-9-15(18(22)23)11-16(10-14)27(24,25)21-5-7-26-8-6-21/h3-4,9-12H,5-8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWFZZYBZHGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5368896.png)
![N~2~-acetyl-N~1~-{[1-(hydroxymethyl)cyclobutyl]methyl}-N~1~-methyl-D-alaninamide](/img/structure/B5368917.png)
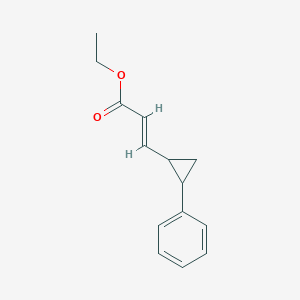
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5368926.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-oxo-1(2H)-pyrimidinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5368930.png)

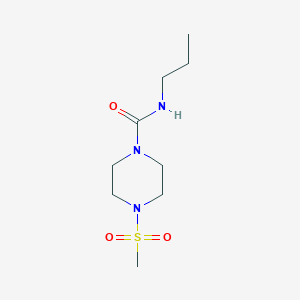
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5368940.png)
![4-[4-(2-methoxyethoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5368946.png)
![N-(4-isopropylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5368947.png)
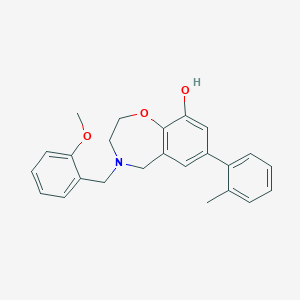
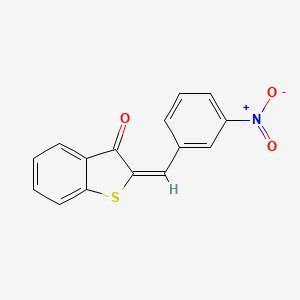
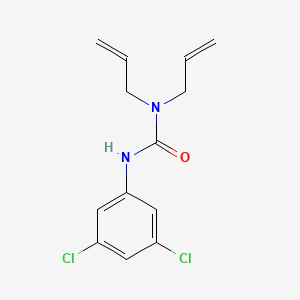
![methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5368988.png)